2-(ethylamino)-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-(ethylamino)-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines
Properties
Molecular Formula |
C24H24N4O2S2 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(ethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O2S2/c1-3-25-21-18(22(29)28-15-16(2)11-12-20(28)26-21)14-19-23(30)27(24(31)32-19)13-7-10-17-8-5-4-6-9-17/h4-6,8-9,11-12,14-15,25H,3,7,10,13H2,1-2H3/b19-14- |
InChI Key |
CQEFQBKIYIKRLO-RGEXLXHISA-N |
Isomeric SMILES |
CCNC1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4 |
Canonical SMILES |
CCNC1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common method includes the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or thioxo groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit promising antimicrobial activity. For instance, studies have shown that certain synthesized compounds demonstrate moderate activity against various bacterial strains compared to standard reference drugs . The thiazolidinone component is particularly noted for enhancing antimicrobial efficacy.
Anticancer Potential
Compounds similar to 2-(ethylamino)-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one have been investigated for their anticancer properties. Specific analogs have shown effectiveness in inhibiting cancer cell proliferation in vitro, suggesting potential applications in cancer therapy . The mechanism often involves the induction of apoptosis in tumor cells.
Antitubercular Activity
Recent studies have highlighted the potential of pyrido-pyrimidine derivatives in combating Mycobacterium tuberculosis. Compounds with similar structures have been tested against drug-resistant strains of tuberculosis, demonstrating significant inhibitory effects . This positions such compounds as candidates for developing new antitubercular agents.
Case Studies
- Thiazolo[3,2-a]pyrimidine Derivatives : A study synthesized several thiazolo[3,2-a]pyrimidine derivatives and evaluated their antimicrobial properties. Some compounds showed moderate activity against bacterial strains, indicating their potential as lead compounds for further development .
- Anticancer Screening : In vitro assays were conducted on various synthesized pyrido-pyrimidine derivatives to assess their cytotoxicity against cancer cell lines. Results indicated that specific derivatives could induce apoptosis effectively, warranting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of 2-(ethylamino)-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s thioxo and pyrimidinone moieties are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidin-4-one: Shares the core structure but lacks the ethylamino and thioxo groups.
2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one: Contains a chloro and hydroxyl group instead of the ethylamino and thioxo groups.
Uniqueness
2-(ethylamino)-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylamino and thioxo groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Biological Activity
The compound 2-(ethylamino)-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidinone core structure, which is known for its diverse biological activities. The presence of the thiazolidinone moiety and the ethylamino group may contribute to its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones, similar to the compound , exhibit significant antimicrobial properties. For instance, compounds with thiazolidinone structures have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial survival .
| Microorganism | Activity | Reference |
|---|---|---|
| Bacillus cereus | Inhibition | |
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate inhibition |
Anticancer Activity
Studies on similar pyrido[1,2-a]pyrimidinone derivatives suggest potential anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds that share structural similarities with the target compound have been shown to inhibit tumor growth in vitro and in vivo by modulating signaling pathways involved in cancer cell proliferation .
Anti-inflammatory Activity
The compound's structure suggests possible anti-inflammatory properties. Thiazolidinone derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory responses. This activity could be beneficial in treating conditions characterized by chronic inflammation .
The exact mechanisms of action for 2-(ethylamino)-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one are not fully elucidated; however, it is hypothesized that it may interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors involved in inflammation and immune response modulation.
- Cell Cycle Interference : Similar compounds have been shown to disrupt normal cell cycle progression in cancer cells.
Case Studies
Several studies have explored the biological activities of thiazolidinone derivatives:
- Antimicrobial Efficacy : A study demonstrated that a related thiazolidinone exhibited potent activity against multi-drug resistant strains of bacteria, suggesting that structural modifications can enhance efficacy against resistant pathogens.
- Anticancer Properties : In vitro studies on pyrido[1,2-a]pyrimidinone derivatives revealed significant cytotoxic effects on human cancer cell lines, with IC50 values indicating strong potential for further development as anticancer agents.
- Inflammatory Response Modulation : Research showed that thiazolidinone derivatives could reduce levels of inflammatory markers in animal models of arthritis, supporting their potential use in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
